N-[2-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyridazinone derivative with morpholine.
Attachment of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Final coupling with the 4-methoxyphenylethyl group: This step may involve a Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: It can be used in studies to understand its effects on cellular processes and pathways.
Pharmacology: It can be used to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its substrate.
Receptor modulation: By binding to a receptor, it can either activate or inhibit the receptor’s signaling pathway.
Pathway interference: By interacting with key proteins in a cellular pathway, it can disrupt the normal functioning of the pathway.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: This compound shares the methoxyphenyl and acetamide groups but lacks the pyridazinone and morpholine groups.
N-(4-methoxyphenyl)-2-morpholinoacetamide: This compound shares the methoxyphenyl, morpholine, and acetamide groups but lacks the pyridazinone ring.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-26-16-4-2-15(3-5-16)8-9-20-18(24)14-23-19(25)7-6-17(21-23)22-10-12-27-13-11-22/h2-7H,8-14H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWHQHDQYAOLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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